molecular formula C18H12N3O7P B3370099 Tris(m-nitrophenyl)phosphine oxide CAS No. 31638-89-8

Tris(m-nitrophenyl)phosphine oxide

Cat. No.: B3370099
CAS No.: 31638-89-8
M. Wt: 413.3 g/mol
InChI Key: FWOBSCMZCLNISM-UHFFFAOYSA-N
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Description

Tris(m-nitrophenyl)phosphine oxide is an organophosphorus compound with the molecular formula C18H12N3O7P. It is characterized by the presence of three m-nitrophenyl groups attached to a central phosphine oxide moiety. This compound is known for its applications in various fields, including flame retardancy and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(m-nitrophenyl)phosphine oxide can be synthesized through the reaction of tris(m-nitrophenyl)phosphine with an oxidizing agent such as hydrogen peroxide. The reaction typically occurs under mild conditions, with the phosphine being oxidized to the corresponding phosphine oxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient oxidizing agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(m-nitrophenyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(m-nitrophenyl)phosphine oxide has several applications in scientific research:

Mechanism of Action

The flame-retardant mechanism of tris(m-nitrophenyl)phosphine oxide involves both gas-phase and condensed-phase actions. In the gas phase, it releases phosphorus-containing radicals that inhibit flame propagation. In the condensed phase, it promotes the formation of a protective char layer on the material surface, which acts as a barrier to heat and mass transfer .

Comparison with Similar Compounds

Uniqueness: Tris(m-nitrophenyl)phosphine oxide is unique due to the presence of both nitro groups and a phosphine oxide moiety. This combination imparts distinct flame-retardant properties and reactivity compared to other phosphine oxides and nitro compounds .

Properties

IUPAC Name

1-bis(3-nitrophenyl)phosphoryl-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N3O7P/c22-19(23)13-4-1-7-16(10-13)29(28,17-8-2-5-14(11-17)20(24)25)18-9-3-6-15(12-18)21(26)27/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOBSCMZCLNISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N3O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021703
Record name Tris(m-nitrophenyl)phosphine oxide
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Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31638-89-8
Record name Tris(3-nitrophenyl)phosphine oxide
Source CAS Common Chemistry
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Record name Tris(m-nitrophenyl)phosphine oxide
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Record name NSC157377
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Record name Tris(m-nitrophenyl)phosphine oxide
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Record name Tris(3-nitrophenyl)phosphine oxide
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Record name TRIS(M-NITROPHENYL)PHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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